Propyl phenyl(propan-2-yl)carbamate
CAS No.: 62604-34-6
Cat. No.: VC20622223
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62604-34-6 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | propyl N-phenyl-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C13H19NO2/c1-4-10-16-13(15)14(11(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
| Standard InChI Key | FJRHLZVUFAMYSM-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)N(C1=CC=CC=C1)C(C)C |
Introduction
Structural and Physicochemical Characteristics
Propyl phenyl(propan-2-yl)carbamate belongs to the carbamate class, defined by the functional group . Its molecular formula is , with an average molecular mass of 221.3 g/mol . The molecule comprises three distinct moieties:
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A propyl group () contributing to hydrophobic interactions.
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A phenyl ring providing aromaticity and potential π-π stacking capabilities.
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A propan-2-yl group () introducing steric bulk and influencing stereoelectronic properties.
Comparative Physicochemical Data
While direct measurements for this compound are scarce, structurally related carbamates offer insights:
The higher LogP of propyl phenyl(propan-2-yl)carbamate compared to its analogs suggests enhanced lipophilicity, potentially improving membrane permeability in biological systems .
Synthetic Pathways and Reaction Mechanisms
Carbamate synthesis typically involves the reaction of amines with chloroformates or carbonylating agents. For propyl phenyl(propan-2-yl)carbamate, plausible routes include:
Route 1: Amine-Chloroformate Condensation
Subsequent alkylation of the carbamate nitrogen with isopropyl bromide could yield the target compound .
Route 2: Curtius Rearrangement
Acyl azides derived from phenylpropanoic acid derivatives may undergo thermal decomposition to form isocyanates, which react with propan-2-ol to generate the carbamate .
Key challenges in synthesis include:
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Steric hindrance from the propan-2-yl group, requiring elevated temperatures or catalysts like DMAP.
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Regioselectivity in N-alkylation, mitigated by using bulky bases (e.g., LDA) to deprotonate the amine selectively .
Biological Activity and Enzyme Interactions
Carbamates are renowned for their enzyme-modulating capabilities, particularly as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. While direct data on propyl phenyl(propan-2-yl)carbamate are lacking, studies on analogs reveal critical structure-activity relationships:
Cholinesterase Inhibition
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BChE Selectivity: Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates exhibit up to 34-fold selectivity for BChE over AChE, attributed to interactions with the enzyme’s peripheral anionic site .
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Carbamylation Kinetics: The propan-2-yl group’s steric bulk may slow decarbamylation, prolonging enzyme inhibition—a trait observed in rivastigmine derivatives .
Neurotoxicological Profile
Industrial and Agricultural Applications
Pest Control Agents
Carbamates are widely used as insecticides due to their neurotoxic effects on arthropods. The propan-2-yl group’s lipophilicity may enhance cuticular penetration, improving efficacy against resistant pest strains .
Pharmaceutical Intermediate
As a carbamate scaffold, this compound could serve as a precursor for:
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Prodrugs: Masking amine functionalities to improve bioavailability.
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Enzyme Inhibitors: Optimizing substituents for selectivity toward cancer-related proteases or kinases .
Environmental and Toxicological Considerations
Ecotoxicology
Carbamate persistence in soil depends on hydrolysis rates, influenced by pH and microbial activity. The half-life of analogous compounds ranges from 2–30 days, suggesting moderate environmental persistence .
Mammalian Toxicity
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Acute Exposure: Symptoms may include muscarinic effects (salivation, lacrimation) and nicotinic effects (muscle fasciculations).
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Chronic Risks: Potential endocrine disruption via aryl hydrocarbon receptor binding, observed in chlorophenyl carbamates .
Future Directions and Research Opportunities
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Stereochemical Studies: Synthesis of enantiomerically pure forms to explore chirality-activity relationships.
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Computational Modeling: Molecular dynamics simulations to predict binding modes with BChE and AChE .
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Hybrid Molecules: Conjugation with sulfonamide or triazole moieties to enhance selectivity and potency .
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